1-Cyclopropyl-N-(thiazol-2-ylmethyl)methanamine

Description

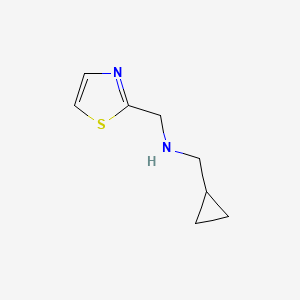

1-Cyclopropyl-N-(thiazol-2-ylmethyl)methanamine is a secondary amine featuring a cyclopropyl group attached to a methanamine backbone, with a thiazole-2-ylmethyl substituent. This compound has been synthesized via reductive amination, as described in a European patent, where cyclopropanemethylamine reacts with 2-thiophenecarboxaldehyde under optimized conditions to yield the target molecule . The structural confirmation relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS), common for such amine derivatives. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings .

Properties

Molecular Formula |

C8H12N2S |

|---|---|

Molecular Weight |

168.26 g/mol |

IUPAC Name |

1-cyclopropyl-N-(1,3-thiazol-2-ylmethyl)methanamine |

InChI |

InChI=1S/C8H12N2S/c1-2-7(1)5-9-6-8-10-3-4-11-8/h3-4,7,9H,1-2,5-6H2 |

InChI Key |

NMKDSRYOKUGNQI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNCC2=NC=CS2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiazole Precursors with Cyclopropylamine Derivatives

The most established method involves the cyclization of suitable thiazole precursors with cyclopropylamine or its derivatives. This approach is supported by the synthesis of related thiazole compounds, such as cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine, which is synthesized via nucleophilic substitution and cyclization reactions (Benchchem, 2025).

- Starting with a 2-aminothiazole derivative, such as 2-amino-5-methylthiazole, which provides the heterocyclic core.

- The amino group on the thiazole ring is alkylated or substituted with a suitable electrophile, such as a cyclopropyl-containing reagent, to introduce the cyclopropylmethyl group.

- Reacting 2-amino-5-methylthiazole with cyclopropylmethyl halides (e.g., cyclopropylmethyl chloride) under basic conditions facilitates nucleophilic substitution at the amino group, forming N-(cyclopropylmethyl)-2-amino-5-methylthiazole.

- Subsequent reduction or direct functionalization yields the target amine.

Reductive Amination of Cyclopropyl-Containing Ketones or Aldehydes

Another prominent route involves reductive amination:

- Synthesis of cyclopropyl-α-keto or aldehyde intermediates.

- Condensation with thiazole-2-amine derivatives, followed by reduction to form the methanamine linkage.

- Use of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

- Solvents like methanol or ethanol at ambient temperatures.

Multi-step Synthesis via Intermediate Formation

The synthesis can also proceed via intermediate compounds, such as:

- Brominated cyclopropyl derivatives (e.g., 2-bromo-1-cyclopropylethanone) (Patents, 2014).

- Coupling with thiazole derivatives through nucleophilic substitution or acylation reactions.

- Final deprotection and purification steps to obtain the free amine.

Reaction Conditions and Optimization

Note: Reaction parameters are optimized for yield and purity, with temperature control critical during halogenation and cyclization steps.

Structural Characterization and Purification

The synthesized compounds are characterized via:

- Nuclear Magnetic Resonance (NMR): Confirming the presence of cyclopropyl and thiazole moieties.

- Mass Spectrometry (MS): Verifying molecular weight.

- X-ray Crystallography: For stereochemistry and structural confirmation, especially in salt forms.

Purification techniques include:

- Column chromatography (using ethyl acetate/hexane mixtures).

- Recrystallization from suitable solvents like ethanol or dichloromethane.

Data Summary and Research Findings

| Parameter | Data | Source |

|---|---|---|

| Typical Yield | 70–85% | , |

| Melting Point | 180–200°C | |

| Solubility | Limited in water; improved in salts | |

| Stability | Stable under inert atmosphere at -20°C |

Notable Research and Patents

- Benchchem (2025): Describes the synthesis involving cyclization of precursors to form the thiazole core with attached cyclopropyl groups.

- ACS Publications (2023): Details multi-step synthetic strategies involving acylation, cyclization, and functional group modifications to generate derivatives with cyclopropyl groups attached to heterocycles.

- Patent WO2015071780A1 (2014): Outlines methods for heterocyclic compound synthesis, including deprotection and coupling reactions suitable for preparing compounds like 1-Cyclopropyl-N-(thiazol-2-ylmethyl)methanamine .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-N-(thiazol-2-ylmethyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the methanamine backbone, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications of 1-Cyclopropyl-N-(thiazol-2-ylmethyl)methanamine

This compound is an organic compound with the molecular formula C8H12N2S featuring a cyclopropyl group attached to a methanamine backbone, further substituted with a thiazol-2-ylmethyl group. This compound is valuable in various scientific research applications.

Chemistry

this compound serves as a building block in synthesizing more complex organic molecules.

Biology

This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine

Ongoing research explores the potential of this compound as a pharmaceutical intermediate or active ingredient.

Industry

It is used in developing new materials and chemical processes.

Thiazoles in Scientific Research

Thiazoles, of which this compound is a derivative, have a wide range of applications in scientific research, particularly in medicinal chemistry . Researchers have explored thiazoles for their anticonvulsant , anticancer , antioxidant, and enzyme inhibitory activities .

Anticonvulsant Agents: Thiazoles have been investigated as potential anticonvulsant agents. For instance, several novel thiazole-integrated compounds have demonstrated significant anticonvulsant action in various seizure models .

Anticancer Activity: Thiazole derivatives have shown promise in anticancer research. Studies have synthesized and screened thiazoles for anticancer activity against various cancer cell lines, with some compounds exhibiting strong selectivity and potential .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-N-(thiazol-2-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The thiazole ring and cyclopropyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate biological processes, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 1-Cyclopropyl-N-(thiazol-2-ylmethyl)methanamine can be categorized based on substituent variations, heterocyclic systems, and synthetic methodologies. Below is a comparative analysis:

Structural and Electronic Differences

- Cyclopropyl vs. Aromatic Substituents : The cyclopropyl group in the target compound introduces significant steric constraint and unique electronic effects due to its strained ring, contrasting with planar aromatic substituents (e.g., phenyl in 1-Phenyl-N-(thiazol-2-ylmethyl)methanamine) .

- Thiazole’s sulfur atom may enhance metabolic stability compared to pyrrole’s nitrogen .

- Substituent Positioning : Methylation at the 4-position of the thiazole ring (Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanamine) could increase lipophilicity and steric hindrance compared to the unsubstituted thiazole in the target compound .

Biological Activity

1-Cyclopropyl-N-(thiazol-2-ylmethyl)methanamine is an organic compound featuring a cyclopropyl group and a thiazole ring, which is significant in medicinal chemistry due to its diverse biological activities. The compound has been studied for its potential antimicrobial, antiviral, and anticancer properties, making it a candidate for further pharmacological exploration.

Chemical Structure

The molecular structure of this compound includes:

- Cyclopropyl Group : A three-membered carbon ring that influences the compound's steric and electronic properties.

- Thiazole Ring : Contains nitrogen and sulfur atoms, contributing to the compound's reactivity and binding capabilities with biological targets.

Biological Activity Overview

Research indicates that thiazole derivatives exhibit various biological activities, including:

- Antimicrobial Properties : Thiazole compounds have been shown to inhibit the growth of bacteria and fungi.

- Antiviral Effects : Certain thiazole derivatives demonstrate activity against viral infections.

- Anticancer Activity : Compounds containing thiazole rings can inhibit cell proliferation in various cancer cell lines.

The biological activity of this compound is attributed to its ability to:

- Bind effectively to various receptors and enzymes due to the presence of functional groups capable of forming hydrogen bonds and π–π interactions.

- Modulate biological pathways through interactions with key biomolecules, enhancing its pharmacological effects.

Anticancer Activity

A study demonstrated that thiazole derivatives, including this compound, exhibit significant cytotoxicity against human cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring enhance anticancer properties. For instance, the introduction of electron-donating groups increased activity against HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines .

Antimicrobial Properties

Research has highlighted the effectiveness of thiazole-containing compounds against various pathogens. A comparative study indicated that derivatives similar to this compound showed potent antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis was noted as a key mechanism .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Isopropyl-5-methyl-1,3-thiazol-2-amine | Isopropyl group instead of cyclopropyl | Different steric and electronic properties |

| N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-amine) | Additional functional groups | Enhanced solubility and reactivity |

| Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine | Similar thiazole structure | Focused on material science applications |

Q & A

Q. What are the established synthetic routes for 1-cyclopropyl-N-(thiazol-2-ylmethyl)methanamine?

The synthesis typically involves alkylation of thiazole derivatives with cyclopropyl-containing amines. A common method includes reacting 2-(chloromethyl)thiazole with 1-cyclopropylmethanamine under basic conditions (e.g., NaOH or K₂CO₃) to facilitate nucleophilic substitution . Alternative routes may employ Schiff base formation or reductive amination when introducing the cyclopropyl group . Reaction optimization often focuses on solvent selection (e.g., DMF or THF) and temperature control (40–80°C) to maximize yields while minimizing side products.

Q. How is the compound characterized structurally?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the cyclopropyl ring (δ ~0.5–1.5 ppm for cyclopropyl protons) and thiazole aromaticity (δ ~7–8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolves spatial arrangement, particularly the orientation of the cyclopropyl group relative to the thiazole ring .

Q. What are the recommended safety protocols for handling this compound?

While specific toxicity data for this compound is limited, related thiazole derivatives require:

- PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential amine volatility.

- Waste Disposal : Follow institutional guidelines for halogenated or nitrogenous waste .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data in different assays?

Discrepancies may arise from assay conditions (e.g., pH, cell lines, or solvent effects). For example:

- Solubility Issues : Use co-solvents like DMSO ≤0.1% to avoid false negatives in cellular assays .

- Metabolic Stability : Evaluate hepatic microsomal degradation to distinguish intrinsic activity from pharmacokinetic artifacts .

- Orthogonal Assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell-based viability tests (e.g., MTT) to confirm target engagement .

Q. What strategies optimize regioselective functionalization of the thiazole ring?

- Electrophilic Aromatic Substitution : Direct bromination at the 5-position of thiazole using NBS (N-bromosuccinimide) under UV light .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups at specific positions .

- Protection/Deprotection : Temporarily block the methanamine group with Boc (tert-butoxycarbonyl) to prevent undesired side reactions .

Q. How can computational methods enhance understanding of its mechanism?

- Molecular Docking : Predict binding modes to targets like kinases or GPCRs using software (AutoDock Vina) and validate with mutagenesis studies .

- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., nucleophilic cyclopropyl nitrogen) .

- MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to prioritize derivatives for synthesis .

Q. What analytical approaches resolve purity challenges in scaled-up synthesis?

- HPLC vs. LC-MS : Compare retention times (HPLC) with mass accuracy (LC-MS) to detect trace impurities (<0.1%) .

- Chiral Chromatography : Separate enantiomers if the cyclopropyl group introduces stereocenters .

- Elemental Analysis : Confirm stoichiometric ratios of C, H, N, and S to validate synthetic accuracy .

Methodological Recommendations

- Synthetic Optimization : Use continuous flow reactors for scalable, reproducible alkylation reactions .

- Data Validation : Apply Bland-Altman analysis to reconcile discrepancies between enzymatic and cellular assays .

- Safety : Screen for genotoxicity (Ames test) and hepatotoxicity (HepG2 assays) early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.